molecular formula C5H6N2O3 B014597 5-Hydroxymethyluracil CAS No. 4433-40-3

5-Hydroxymethyluracil

Cat. No. B014597
Key on ui cas rn: 4433-40-3
M. Wt: 142.11 g/mol
InChI Key: JDBGXEHEIRGOBU-UHFFFAOYSA-N
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Patent
US07501429B2

Procedure details

To a 40 mL aqueous solution containing 0.60 gram of KOH were added 1.2 g of uracil and 5 mL of a 36.5% aqueous solution of formaldehyde. The resulting mixture was stirred in an oil bath set at 50° C. and the reaction was allowed to proceed until the complete disappearance of the starting uracil as observed by thin layer chromatography (TLC). The total reaction time was 72 hours under a nitrogen atmosphere. The reaction mixture was diluted with 80 mL of distilled water and vigorously stirred as 2.0 g of Amberlite resin IRC-50 (H) was added. The mixture was stirred for an extra 30-minute period and the pH was verified to ensure that the mixture was slightly acidic before proceeding. The resin was removed by filtration, and the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL. The solution was allowed to cool to room temperature, then further cooled in an ice bath to precipitate the product as a white solid. Recrystallization of the product was performed from water-methanol (volume ratio 1:2) and the product was filtered out, washed with cold methanol and dried under high vacuum to yield 827 mg of a fine white powder (54.4% yield) showing a single on TLC, with the Rf value 0.69 (methanol solvent) and properties given below.
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
54.4%

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[NH:3]1[CH:10]=[CH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5].[CH2:11]=O>O>[OH:1][CH2:11][C:9]1[C:7](=[O:8])[NH:6][C:4](=[O:5])[NH:3][CH:10]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Four
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
set at 50° C.
STIRRING
Type
STIRRING
Details
vigorously stirred as 2.0 g of Amberlite resin
STIRRING
Type
STIRRING
Details
The mixture was stirred for an extra 30-minute period
CUSTOM
Type
CUSTOM
Details
The resin was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL
TEMPERATURE
Type
TEMPERATURE
Details
further cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the product
FILTRATION
Type
FILTRATION
Details
the product was filtered out
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OCC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 827 mg
YIELD: PERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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